N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide, also known as BDB, is a chemical compound that belongs to the class of benzodioxole derivatives. It has been the subject of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also exhibits affinity for other serotonin receptor subtypes such as 5-HT2B and 5-HT2C. The activation of the 5-HT2A receptor is believed to contribute to the antidepressant and anxiolytic effects of N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide.
Biochemical and Physiological Effects:
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide has been found to increase the release of serotonin in the brain, which is believed to contribute to its antidepressant and anxiolytic effects. It has also been found to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor. It also has a relatively long half-life, which allows for sustained effects. However, N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide has some limitations, including its low solubility in water and its potential for abuse.
Direcciones Futuras
There are several potential future directions for research on N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide. One area of interest is its potential use in the treatment of substance abuse disorders. N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to explore its potential as a treatment for addiction. Another area of interest is the development of more selective agonists for the 5-HT2A receptor, which could lead to the development of more effective antidepressant and anxiolytic agents. Additionally, further research is needed to explore the long-term effects of N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide and its potential for abuse in humans.
Métodos De Síntesis
The synthesis of N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with 3,4-methylenedioxybenzylamine in the presence of a base. The resulting product is then treated with an alkylating agent to obtain N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide has been studied for its potential therapeutic properties, particularly as an antidepressant and anxiolytic agent. It has been found to exhibit serotonin receptor agonist activity, which is believed to contribute to its antidepressant and anxiolytic effects. N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide has also been studied for its potential use in the treatment of substance abuse disorders.
Propiedades
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-4-3-5-14(8-11)17(20)19-18-12(2)13-6-7-15-16(9-13)22-10-21-15/h3-9H,10H2,1-2H3,(H,19,20)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBFPMRBKSRWMB-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=C(C)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C(\C)/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.